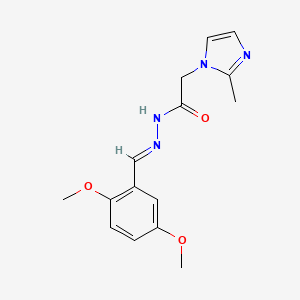

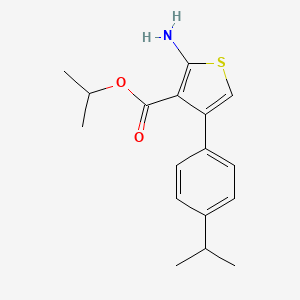

(E)-N'-(2,5-dimethoxybenzylidene)-2-(2-methyl-1H-imidazol-1-yl)acetohydrazide

説明

(E)-N'-(2,5-dimethoxybenzylidene)-2-(2-methyl-1H-imidazol-1-yl)acetohydrazide is a useful research compound. Its molecular formula is C15H18N4O3 and its molecular weight is 302.334. The purity is usually 95%.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

科学的研究の応用

Catalyst Development and Organic Synthesis

- N-Heterocyclic Carbenes (NHC) as Catalysts : Imidazol-2-ylidenes, a family to which our compound is closely related, have shown efficiency as catalysts in transesterification and acylation reactions. These reactions are fundamental in organic synthesis for the production of esters and amides, which are key intermediates in the synthesis of various pharmaceuticals and polymers. The ability to mediate these reactions under mild conditions and with low catalyst loadings highlights the potential of imidazole-based compounds in sustainable chemistry (Grasa, Kissling, & Nolan, 2002).

Antiviral Activity

- Benzyl-Substituted Imidazo[1,5-a]-1,3,5-Triazine Derivatives : Compounds related to the queried chemical structure have been synthesized and tested for their antiviral properties. Specifically, derivatives carrying benzyl groups have demonstrated inhibitory effects on the replication of ortho- and paramyxoviruses. This suggests potential applications of such compounds in the development of new antiviral drugs (Golankiewicz, Januszczyk, Ikeda, Balzarini, & De Clercq, 1995).

Antioxidant Activities

- Novel Oxadiazole and Imine Containing Benzimidazoles : Derivatives of imidazolyl acetohydrazides, including those with structures related to the compound , have been evaluated for their antioxidant properties. The research highlights the potential of these compounds in mitigating oxidative stress, which is implicated in various chronic diseases and aging processes (Alp, Kılcıgil, Ozdamar, Çoban, & Eke, 2015).

Antibacterial and Cytotoxicity Studies

- N-Heterocyclic Carbene-Silver Complexes : Studies have shown that N-heterocyclic carbene precursors, which share structural motifs with the queried compound, when combined with silver, exhibit significant antibacterial and cytotoxic activities. These findings open avenues for the development of new antimicrobial agents and cancer therapeutics (Patil, Deally, Gleeson, Müller‐Bunz, Paradisi, & Tacke, 2011).

特性

IUPAC Name |

N-[(E)-(2,5-dimethoxyphenyl)methylideneamino]-2-(2-methylimidazol-1-yl)acetamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H18N4O3/c1-11-16-6-7-19(11)10-15(20)18-17-9-12-8-13(21-2)4-5-14(12)22-3/h4-9H,10H2,1-3H3,(H,18,20)/b17-9+ | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NSDSRASGNQFMOU-RQZCQDPDSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=NC=CN1CC(=O)NN=CC2=C(C=CC(=C2)OC)OC | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC1=NC=CN1CC(=O)N/N=C/C2=C(C=CC(=C2)OC)OC | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H18N4O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID301323078 | |

| Record name | N-[(E)-(2,5-dimethoxyphenyl)methylideneamino]-2-(2-methylimidazol-1-yl)acetamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID301323078 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

302.33 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Solubility |

39.5 [ug/mL] (The mean of the results at pH 7.4) | |

| Record name | SID26666962 | |

| Source | Burnham Center for Chemical Genomics | |

| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |

| Description | Aqueous solubility in buffer at pH 7.4 | |

CAS No. |

861138-41-2 | |

| Record name | N-[(E)-(2,5-dimethoxyphenyl)methylideneamino]-2-(2-methylimidazol-1-yl)acetamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID301323078 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![4-{[3-(2-Chloroethyl)-2-methyl-6-phenoxyquinolin-4-yl]amino}phenol](/img/structure/B2847111.png)

![N-(4-chloro-1,3-benzothiazol-2-yl)-N-[(pyridin-2-yl)methyl]-5,6-dihydro-1,4-dioxine-2-carboxamide](/img/structure/B2847114.png)

![2-(3-(4-fluorobenzyl)-2,4-dioxo-1,3,8-triazaspiro[4.5]decan-8-yl)-N-(3-fluorophenyl)acetamide](/img/structure/B2847117.png)

![N-cyclopropyl-3-(4-oxo-1-phenyl-1H-pyrazolo[3,4-d]pyrimidin-5(4H)-yl)propanamide](/img/structure/B2847119.png)

![4-(4-hydroxyphenyl)-6-(2-methoxyethyl)-1-methyl-1H,2H,3H,4H,5H,6H,7H-pyrrolo[3,4-d]pyrimidine-2,5-dione](/img/structure/B2847124.png)

![N-{[1-methyl-3-(thiophen-2-yl)-1H-pyrazol-5-yl]methyl}-2-(methylsulfanyl)benzamide](/img/structure/B2847126.png)

![2-{[11-(4-fluorophenyl)-3,4,6,9,10-pentaazatricyclo[7.3.0.0^{2,6}]dodeca-1(12),2,4,7,10-pentaen-5-yl]sulfanyl}-N-[(4-methoxyphenyl)methyl]acetamide](/img/structure/B2847127.png)

![4-([1,1'-Biphenyl]-4-yl)-2-(pyridin-3-yl)thiazole](/img/structure/B2847129.png)

![N-(furan-2-ylmethyl)-2-((7-oxo-2-thioxo-3-(o-tolyl)-2,3,6,7-tetrahydrothiazolo[4,5-d]pyrimidin-5-yl)thio)acetamide](/img/no-structure.png)